molecular formula C16H17N2O2P B14314990 Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate CAS No. 113619-16-2

Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate

Cat. No.: B14314990
CAS No.: 113619-16-2
M. Wt: 300.29 g/mol
InChI Key: ZZGHOLVJVVJFNX-UHFFFAOYSA-N
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Description

Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is an organic compound that features a unique combination of functional groups, including a phosphanyl group and a hydrazinylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate typically involves the reaction of diphenylphosphine with a suitable hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as column chromatography, to isolate the pure compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazinylidene and phosphanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.

    Material Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.

    Industry: The compound’s reactivity makes it useful in the development of new industrial processes and products.

Mechanism of Action

The mechanism of action of Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate involves its interaction with molecular targets through its functional groups. The phosphanyl group can coordinate with metal centers, while the hydrazinylidene moiety can participate in hydrogen bonding or nucleophilic attacks. These interactions enable the compound to act as a catalyst or reactant in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]butanoate
  • Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]pentanoate
  • Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]hexanoate

Uniqueness

Methyl 2-[2-(diphenylphosphanyl)hydrazinylidene]propanoate is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different catalytic activities, binding affinities, and stability profiles, making it valuable for specialized applications in research and industry.

Properties

CAS No.

113619-16-2

Molecular Formula

C16H17N2O2P

Molecular Weight

300.29 g/mol

IUPAC Name

methyl 2-(diphenylphosphanylhydrazinylidene)propanoate

InChI

InChI=1S/C16H17N2O2P/c1-13(16(19)20-2)17-18-21(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,18H,1-2H3

InChI Key

ZZGHOLVJVVJFNX-UHFFFAOYSA-N

Canonical SMILES

CC(=NNP(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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